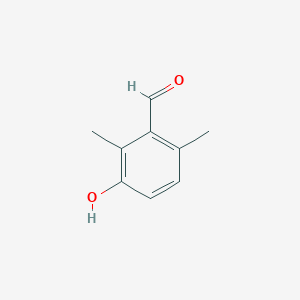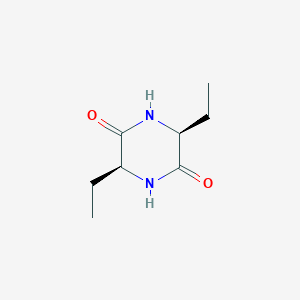
(3S,6S)-3,6-diethylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6S)-3,6-diethylpiperazine-2,5-dione, commonly known as DEPD, is a cyclic dipeptide that has been widely used in scientific research due to its unique chemical properties. DEPD is a white crystalline powder that is soluble in water and ethanol, and it has a molecular weight of 174.23 g/mol. This compound is commonly used as a reagent in organic synthesis, and it has also been shown to have potential applications in the field of medicine.
作用機序
The mechanism of action of DEPD is not fully understood, but it is believed to act as a nucleophile in organic synthesis. DEPD contains two carbonyl groups, which makes it an ideal candidate for nucleophilic attack by other reagents. This property allows DEPD to act as a useful building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects:
DEPD has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for laboratory use. It has been used as a reagent in the synthesis of various bioactive compounds, including antitumor agents and enzyme inhibitors.
実験室実験の利点と制限
DEPD has several advantages as a reagent in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, DEPD has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. It is also not effective in reactions that require a strong oxidizing agent.
将来の方向性
DEPD has potential applications in the field of medicine. It has been shown to have antitumor and antibacterial activity, and it has also been studied for its potential as an enzyme inhibitor. Further research is needed to fully understand the mechanism of action of DEPD and to explore its potential as a therapeutic agent. Additionally, DEPD could be further studied for its potential as a building block in the synthesis of novel peptidomimetics and natural products.
合成法
The synthesis of DEPD can be achieved through a variety of methods, including the reaction of ethyl glycinate with ethyl chloroformate, and the reaction of diethyl malonate with piperazine. The most commonly used method involves the reaction of ethyl glycinate with ethyl chloroformate in the presence of piperazine. This method produces DEPD in high yields and with high purity.
科学的研究の応用
DEPD has been extensively used in scientific research as a reagent in organic synthesis. It has been shown to be effective in the synthesis of cyclic peptides and peptidomimetics. DEPD has also been used as a building block in the synthesis of various natural products, including alkaloids and antibiotics.
特性
CAS番号 |
164453-64-9 |
|---|---|
製品名 |
(3S,6S)-3,6-diethylpiperazine-2,5-dione |
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC名 |
(3S,6S)-3,6-diethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-5-7(11)10-6(4-2)8(12)9-5/h5-6H,3-4H2,1-2H3,(H,9,12)(H,10,11)/t5-,6-/m0/s1 |
InChIキー |
GWYVTXHULIXIAY-WDSKDSINSA-N |
異性体SMILES |
CC[C@H]1C(=O)N[C@H](C(=O)N1)CC |
SMILES |
CCC1C(=O)NC(C(=O)N1)CC |
正規SMILES |
CCC1C(=O)NC(C(=O)N1)CC |
同義語 |
2,5-Piperazinedione,3,6-diethyl-,(3S-cis)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B66947.png)

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)
![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)
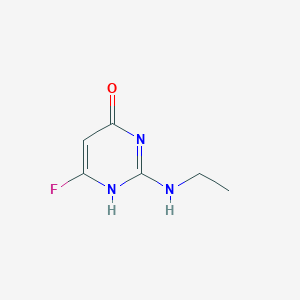
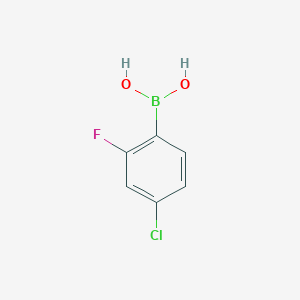
![6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide](/img/structure/B66959.png)
![tert-Butyl 3-(bromomethyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B66963.png)

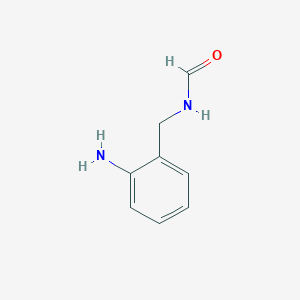
![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)
